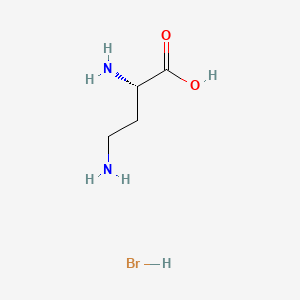![molecular formula C12H15BrN2O3 B1389959 3-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide CAS No. 1138442-95-1](/img/structure/B1389959.png)
3-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 3-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide involves several steps. One common synthetic route includes the reaction of 3-amino-N-(2-methoxyethyl)-benzamide with bromoacetyl bromide under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
3-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
3-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide is widely used in scientific research, particularly in the field of proteomics . It is used as a reagent for the modification of proteins and peptides, aiding in the study of protein structure and function . Additionally, it has applications in medicinal chemistry for the development of new therapeutic agents . The compound’s ability to interact with various biological molecules makes it valuable in biochemical and pharmacological research .
Wirkmechanismus
The mechanism of action of 3-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide involves its interaction with specific molecular targets, such as proteins and enzymes . The bromoacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modification of their structure and function . This interaction can affect various biochemical pathways and cellular processes, making the compound useful for studying protein function and developing new drugs .
Vergleich Mit ähnlichen Verbindungen
3-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide can be compared with other similar compounds, such as:
3-[(2-Chloroacetyl)amino]-N-(2-methoxyethyl)-benzamide: This compound has a chloroacetyl group instead of a bromoacetyl group, which can affect its reactivity and applications.
3-[(2-Iodoacetyl)amino]-N-(2-methoxyethyl)-benzamide:
3-[(2-Fluoroacetyl)amino]-N-(2-methoxyethyl)-benzamide: The fluoroacetyl group can influence the compound’s stability and reactivity.
These similar compounds highlight the unique properties of this compound, particularly its reactivity and applications in scientific research .
Eigenschaften
IUPAC Name |
3-[(2-bromoacetyl)amino]-N-(2-methoxyethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O3/c1-18-6-5-14-12(17)9-3-2-4-10(7-9)15-11(16)8-13/h2-4,7H,5-6,8H2,1H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKONSKCSJUSZNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC(=CC=C1)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B1389876.png)


![4-[2-(2-Naphthyloxy)ethyl]piperidine hydrochloride](/img/structure/B1389884.png)


![N-(4-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]acetamide](/img/structure/B1389887.png)
![N-(4-Aminophenyl)-2-[2-(sec-butyl)phenoxy]-propanamide](/img/structure/B1389889.png)

![4-[(4-Isopropylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1389893.png)



![4-[3-(Trifluoromethyl)phenoxy]piperidine hydrochloride](/img/structure/B1389899.png)
